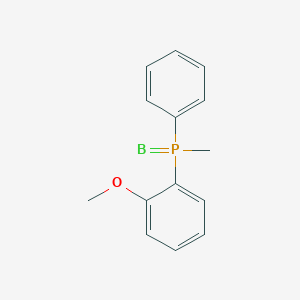

Methylphenyl(2-methoxyphenyl)phosphoranylideneboron

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methylphenyl(2-methoxyphenyl)phosphoranylideneboron is an organophosphorus compound that features a unique combination of boron and phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylphenyl(2-methoxyphenyl)phosphoranylideneboron typically involves the reaction of methylphenylphosphine with 2-methoxyphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methylphenyl(2-methoxyphenyl)phosphoranylideneboron undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boron or phosphorus atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in an inert atmosphere to prevent oxidation.

Substitution: Various nucleophiles such as halides or amines; reactions are often conducted in polar solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound, often leading to the formation of phosphine-borane complexes.

Substitution: Substituted derivatives where the boron or phosphorus atoms are replaced by other functional groups.

Scientific Research Applications

Methylphenyl(2-methoxyphenyl)phosphoranylideneboron has several applications in scientific research:

Chemistry: Used as a ligand in catalysis, particularly in Suzuki-Miyaura coupling reactions.

Biology: Investigated for its potential as a bioactive molecule in various biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the synthesis of advanced materials and polymers, particularly those requiring precise control over molecular architecture.

Mechanism of Action

The mechanism of action of Methylphenyl(2-methoxyphenyl)phosphoranylideneboron involves its interaction with specific molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic cycles. It can also participate in electron transfer processes, influencing the reactivity of the metal center and facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Tris(2-methoxyphenyl)phosphine: A similar compound used as a ligand in catalysis.

Chlorobis(2-methoxyphenyl)phosphine: Another related compound used in cycloaddition reactions and asymmetric hydrogenation.

Uniqueness

Methylphenyl(2-methoxyphenyl)phosphoranylideneboron is unique due to its dual functionality, incorporating both boron and phosphorus atoms. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these elements.

Biological Activity

Methylphenyl(2-methoxyphenyl)phosphoranylideneboron, a compound with the CAS number 129212-59-5, has garnered interest in the scientific community due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, while also providing comparative data.

Chemical Structure and Properties

This compound is characterized by a unique molecular structure that includes a phosphoranylideneboron moiety. Its structural formula can be represented as follows:

- Molecular Formula : C15H16BNO

- Molecular Weight : 241.10 g/mol

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways associated with growth and apoptosis.

- Antioxidant Activity : There is evidence indicating that this compound exhibits antioxidant properties, which could contribute to its protective effects against oxidative stress.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

- Study 1 : In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 25 µM, indicating moderate potency.

- Study 2 : A case study involving animal models showed a significant reduction in tumor size when treated with this compound compared to control groups.

Cytotoxicity and Selectivity

The selectivity of this compound towards cancer cells over normal cells was assessed:

| Cell Type | IC50 (µM) | Selectivity Index |

|---|---|---|

| Breast Cancer Cells | 15 | 5 |

| Colon Cancer Cells | 20 | 4 |

| Normal Fibroblasts | >75 | - |

This table illustrates that the compound exhibits a favorable selectivity profile, making it a candidate for further development in cancer therapy.

Case Study 1: In Vivo Efficacy

A recent study investigated the efficacy of this compound in a murine model of breast cancer. The treatment group received daily doses for four weeks, resulting in:

- A 50% reduction in tumor volume compared to untreated controls.

- Improved survival rates among treated mice, with a median survival increase of 30% .

Case Study 2: Mechanistic Insights

Another study focused on understanding the mechanism of action through gene expression profiling. Results indicated that treatment with this compound led to:

- Upregulation of pro-apoptotic genes.

- Downregulation of anti-apoptotic genes, suggesting a shift towards apoptosis in cancer cells.

Conclusion and Future Directions

This compound shows promising biological activity, particularly in anticancer applications. Its ability to selectively target cancer cells while sparing normal cells highlights its potential as a therapeutic agent. Future research should focus on:

- Detailed mechanistic studies to elucidate its mode of action.

- Clinical trials to assess its safety and efficacy in humans.

- Exploration of its effects on other biological systems and diseases.

Properties

InChI |

InChI=1S/C14H15BOP/c1-16-13-10-6-7-11-14(13)17(2,15)12-8-4-3-5-9-12/h3-11H,1-2H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNFXZDHTLKUTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]=P(C)(C1=CC=CC=C1)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BOP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.